molecular formula C19H22N6O2S B10999286 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Cat. No.: B10999286
M. Wt: 398.5 g/mol
InChI Key: QHTYXAHEWWLXFM-UHFFFAOYSA-N
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Description

This compound (CAS: 1282121-37-2) features a 1,3,4-thiadiazole core substituted with a cyclobutyl group at the 5-position and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety linked via a hexanamide chain. Its molecular formula is C₁₆H₁₆N₆O₂S (MW: 356.40 g/mol), with a Z-configuration at the thiadiazole-imine bond .

Properties

Molecular Formula

C19H22N6O2S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

InChI

InChI=1S/C19H22N6O2S/c26-16(20-19-23-22-17(28-19)13-7-6-8-13)11-2-1-5-12-25-18(27)14-9-3-4-10-15(14)21-24-25/h3-4,9-10,13H,1-2,5-8,11-12H2,(H,20,23,26)

InChI Key

QHTYXAHEWWLXFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the cyclobutyl group, and the coupling with the benzotriazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction conditions, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its activity against specific diseases or conditions.

    Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. These interactions can modulate cellular functions, signaling pathways, or metabolic processes, resulting in the observed effects.

Comparison with Similar Compounds

Structural Features

Compound Name / ID Core Structure Substituents Chain Length Key Functional Groups
Target Compound 1,3,4-Thiadiazole 5-Cyclobutyl, 2-(4-oxo-benzotriazin-3-yl) Hexanamide Benzotriazinone, Cyclobutyl
MSO (Metabolite) 1,3,4-Thiadiazole 3-Methyl, 5-sulfo Acetamide Sulfonic acid, Methyl
Compound 6 1,3,4-Thiadiazole 5-Isoxazol-5-yl, 3-Phenyl Benzamide Isoxazole, Phenyl
Azinphos-methyl Benzotriazinone O,O-Dimethyl phosphorodithioate Methyl Organophosphate ester

Key Observations :

  • The target compound’s cyclobutyl group is unique compared to phenyl (Compound 6) or methyl (MSO) substituents, which may influence steric interactions and metabolic stability.
  • Benzotriazinone is shared with Azinphos-methyl but linked via a phosphorodithioate ester in the latter, explaining its insecticidal (vs. presumed therapeutic) activity .

Physicochemical Properties

Property Target Compound MSO Compound 6 Azinphos-methyl
Molecular Weight 356.40 g/mol 221.25 g/mol 348.39 g/mol 317.33 g/mol
Melting Point Not reported Not reported 160°C Not reported
Solubility Likely moderate (amide chain) High (sulfo group) Low (aromatic groups) Low (organophosphate)
Stability Chemically stable (Z-configuration) Auto-oxidation-prone Stable under synthesis Hydrolytically unstable

Notes:

  • The target compound’s Z-configuration may confer rigidity and resistance to isomerization .
  • Azinphos-methyl’s organophosphate group renders it prone to hydrolysis, unlike the amide-linked benzotriazinone in the target compound .

Biological Activity

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that belongs to the class of thiadiazoles and benzotriazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6O2S. The structure features a thiadiazole ring and a benzotriazine moiety, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC15H14N6O2S
Molecular Weight342.42 g/mol
CAS Number1282110-68-2

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and benzotriazine structures exhibit significant antimicrobial properties. For example:

  • Study Findings : A study demonstrated that derivatives of thiadiazole showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Case Study : In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy:

  • Research Evidence : A study reported that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in modulating immune responses .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
  • Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways related to inflammation and cell proliferation.

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